2-[4-(4-fluorophenyl)piperazin-1-yl]-7-(2-hydroxyphenyl)-4-methyl-7,8-dihydroquinazolin-5(6H)-one
Description
The compound 2-[4-(4-fluorophenyl)piperazin-1-yl]-7-(2-hydroxyphenyl)-4-methyl-7,8-dihydroquinazolin-5(6H)-one (CAS: 925194-10-1) is a quinazolinone derivative with a molecular formula of C25H25FN4O2 and a molecular weight of 432.5 g/mol . Key structural features include:
- A 7,8-dihydroquinazolin-5(6H)-one core.
- A 4-methyl substitution at position 2.
- A 2-hydroxyphenyl group at position 5.
- A 4-(4-fluorophenyl)piperazine moiety at position 2.
The compound exists as a racemic mixture, which may influence its biological activity and pharmacokinetics.
Properties
Molecular Formula |
C25H25FN4O2 |
|---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
2-[4-(4-fluorophenyl)piperazin-1-yl]-7-(2-hydroxyphenyl)-4-methyl-7,8-dihydro-6H-quinazolin-5-one |
InChI |
InChI=1S/C25H25FN4O2/c1-16-24-21(14-17(15-23(24)32)20-4-2-3-5-22(20)31)28-25(27-16)30-12-10-29(11-13-30)19-8-6-18(26)7-9-19/h2-9,17,31H,10-15H2,1H3 |
InChI Key |
IHZZXHYFQVOWGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NC(=N1)N3CCN(CC3)C4=CC=C(C=C4)F)CC(CC2=O)C5=CC=CC=C5O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-[4-(4-fluorophenyl)piperazin-1-yl]-7-(2-hydroxyphenyl)-4-methyl-7,8-dihydroquinazolin-5(6H)-one typically involves multiple steps, including the formation of the piperazine ring and the quinazolinone core. The synthetic route may involve:
Formation of the Piperazine Ring: This can be achieved through cyclization reactions involving diamines and appropriate electrophiles.
Introduction of the Fluorophenyl Group: This step often involves nucleophilic aromatic substitution reactions.
Formation of the Quinazolinone Core: This can be synthesized through cyclization reactions involving anthranilic acid derivatives and appropriate carbonyl compounds.
Final Coupling: The piperazine and quinazolinone intermediates are coupled under suitable conditions to form the final compound.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.
Chemical Reactions Analysis
2-[4-(4-fluorophenyl)piperazin-1-yl]-7-(2-hydroxyphenyl)-4-methyl-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under appropriate conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the quinazolinone core or the piperazine ring.
Substitution: The fluorophenyl group can undergo substitution reactions, particularly nucleophilic aromatic substitution.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to break down into its constituent parts.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols.
Scientific Research Applications
Medicinal Chemistry Applications
Therapeutic Potential : The compound is primarily studied for its potential as a therapeutic agent in treating neurological disorders such as depression and anxiety. Its structural similarity to known psychoactive compounds suggests it may interact with serotonin receptors, making it a candidate for further investigation in psychopharmacology.
Antimicrobial Activity : Preliminary studies have indicated that derivatives of this compound exhibit antimicrobial properties. For instance, related piperazine derivatives have shown effectiveness against various bacterial strains and fungi, suggesting potential applications in developing new antibiotics or antifungal agents .
Pharmacological Research
Mechanism of Action : The mechanism involves interaction with specific receptors or enzymes, acting as an agonist or antagonist. Molecular docking studies have been employed to elucidate these interactions, revealing binding affinities that suggest modulation of signaling pathways relevant to various diseases.
Biochemical Studies : The compound has been utilized in biochemistry to explore its effects on cellular processes. Research indicates it may influence cell signaling pathways associated with cancer proliferation and apoptosis, providing insights into its potential role in cancer therapy .
Case Studies
- Neuropharmacological Studies : A study focusing on the interaction of similar piperazine derivatives with serotonin receptors demonstrated promising results in reducing anxiety-like behaviors in animal models. This suggests potential applications for the compound in treating anxiety disorders .
- Antimicrobial Efficacy : Research evaluating the antimicrobial activity of related compounds revealed significant inhibition of Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups enhanced this activity, indicating that structural modifications could lead to more potent antimicrobial agents .
- Cytotoxicity Assessments : In vitro studies on human cancer cell lines have shown that modifications to the quinazolinone core can lead to selective cytotoxicity against cancer cells while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies .
Mechanism of Action
The mechanism of action of 2-[4-(4-fluorophenyl)piperazin-1-yl]-7-(2-hydroxyphenyl)-4-methyl-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. Molecular docking studies and in vitro assays are often used to elucidate these interactions.
Comparison with Similar Compounds
Structural Modifications in Analogs
The target compound’s structural analogs differ primarily in substituents on the quinazolinone core, the piperazine ring, and the aryl groups. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
Key Findings from Comparative Studies
Impact of Piperazine Substituents: The 4-(4-fluorophenyl)piperazine group in the target compound contributes to its high lipophilicity (logP ~4.99), which may favor blood-brain barrier penetration . In contrast, analogs with hydroxyethylpiperazine (e.g., C20H23FN4O2, MW 370.4) exhibit improved solubility due to polar hydroxyl groups .
Role of Aryl Groups: The 2-hydroxyphenyl group in the target compound provides a hydrogen-bond donor, which may improve binding to enzymes or receptors compared to methoxy-substituted analogs (e.g., BH53943) . Furan-containing analogs (e.g., STK871210) demonstrate altered electronic properties due to the oxygen heteroatom, which could influence metabolic stability and CYP450 interactions .
Synthetic Accessibility: The target compound’s synthesis likely involves multi-step reactions, as seen in , where similar quinazolinones are prepared via condensation of aldehydes with thiosemicarbazides followed by cyclization . Analogs with bulky substituents (e.g., 3,4-dimethoxyphenyl in ) may require advanced purification techniques due to steric hindrance .
Pharmacological Implications
Biological Activity
2-[4-(4-fluorophenyl)piperazin-1-yl]-7-(2-hydroxyphenyl)-4-methyl-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 432.5 g/mol. The IUPAC name is 2-[4-(4-fluorophenyl)piperazin-1-yl]-7-(2-hydroxyphenyl)-4-methyl-7,8-dihydroquinazolin-5-one. Its structural characteristics include a piperazine ring and a quinazolinone core, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C25H25FN4O2 |
| Molecular Weight | 432.5 g/mol |
| IUPAC Name | 2-[4-(4-fluorophenyl)piperazin-1-yl]-7-(2-hydroxyphenyl)-4-methyl-7,8-dihydroquinazolin-5-one |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. It may function as an agonist or antagonist, modulating signaling pathways relevant to neurological disorders and cancer therapy. Molecular docking studies have provided insights into its binding affinities and interactions with specific targets.
Pharmacological Effects
Research indicates that 2-[4-(4-fluorophenyl)piperazin-1-yl]-7-(2-hydroxyphenyl)-4-methyl-7,8-dihydroquinazolin-5(6H)-one exhibits significant pharmacological effects:
1. Monoamine Oxidase Inhibition
Inhibitory studies have shown that derivatives containing the piperazine moiety can act as potent inhibitors of monoamine oxidase (MAO) enzymes. For example, one study identified a derivative with an IC50 value of 0.013 µM for MAO-B inhibition, demonstrating strong potential for treating mood disorders and neurodegenerative diseases .
2. Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies revealed that it significantly inhibited the growth of various cancer cell lines, including breast and colorectal cancers. IC50 values ranged from 7.9 to 92 µM across different cell types .
3. Neuroprotective Effects
The neuroprotective potential of this compound has been explored in models of neurodegeneration. Its ability to modulate neurotransmitter systems suggests possible applications in treating conditions such as depression and anxiety .
Case Studies
Several case studies highlight the effectiveness of this compound in various biological contexts:
Case Study 1: MAO Inhibition
A recent study synthesized several derivatives of the compound and tested their MAO inhibitory activities. The most potent derivative exhibited an IC50 value significantly lower than that of existing MAO inhibitors, suggesting enhanced therapeutic potential .
Case Study 2: Cancer Cell Growth Inhibition
In another study, researchers evaluated the cytotoxic effects of the compound on human cancer cell lines. The results showed that certain derivatives not only inhibited cell growth but also induced apoptosis in cancer cells, making them promising candidates for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
